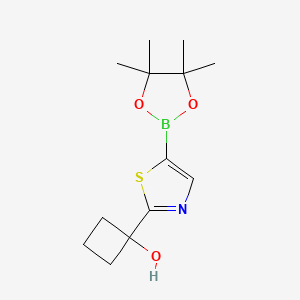

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is a complex organic compound that features a cyclobutanol moiety linked to a thiazole ring, which is further substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dioxaborolane Group: This step often involves borylation reactions, where a boron-containing reagent reacts with the thiazole ring in the presence of a catalyst such as palladium.

Attachment of the Cyclobutanol Moiety: This can be done through various organic reactions, including nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium, platinum, or other transition metal catalysts are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer therapy. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the compound's reactivity and selectivity towards cancer cells. For instance, thiazole-containing compounds have shown promise as inhibitors of various kinases involved in cancer progression. The presence of boron in the structure allows for the formation of stable complexes with biological targets, enhancing efficacy against tumor cells .

Anti-inflammatory Properties

Research indicates that compounds featuring thiazole rings exhibit anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The cyclobutanol component may further modulate the compound's bioavailability and distribution in biological systems .

Materials Science

Synthesis of Covalent Organic Frameworks (COFs)

The compound serves as a versatile building block for synthesizing covalent organic frameworks. Its unique functional groups allow for the formation of highly conjugated structures that exhibit desirable properties such as porosity and thermal stability. These COFs can be utilized in gas storage, separation technologies, and as catalysts in organic reactions .

Photonic Applications

Due to its luminescent properties, derivatives of this compound have been explored for use in photonic devices. The ability to tune optical properties through structural modifications makes it suitable for applications in light-emitting diodes (LEDs) and solar energy conversion systems .

Catalysis

Boronic Acid Chemistry

The presence of the boron atom in the structure allows this compound to participate in Suzuki-Miyaura coupling reactions. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis, making it valuable for producing pharmaceuticals and agrochemicals . The stability and reactivity of boron-containing compounds enhance their utility as catalysts or catalyst precursors.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Selective inhibition of kinases |

| Materials Science | Building blocks for COFs | High porosity and thermal stability |

| Photonic Applications | Light-emitting devices | Tunable optical properties |

| Catalysis | Suzuki-Miyaura coupling reactions | Enhanced reactivity due to boron |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In vitro studies conducted on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study utilized assays to measure cell viability post-treatment with different concentrations of the compound. Results indicated that compounds with the boron moiety exhibited enhanced activity compared to their non-boron counterparts .

Case Study 2: Synthesis of COFs

A research team synthesized a series of COFs using the compound as a linker. Characterization techniques such as X-ray diffraction and nitrogen adsorption-desorption isotherms confirmed their structural integrity and porosity. These materials were subsequently tested for gas adsorption capabilities, showing promising results for carbon dioxide capture applications .

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological activities and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is unique due to the presence of the cyclobutanol moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is a complex organic compound featuring a thiazole ring and a cyclobutanol structure. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) suggests potential biological activity due to the known interactions of boron compounds with various biological targets. This article reviews the biological activity associated with this compound based on existing literature and research findings.

The molecular formula of this compound is C13H17BNO3S. Its structure incorporates functional groups that may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that boronic acid derivatives exhibit diverse biological activities including:

- Anticancer Activity : Boron-containing compounds have been studied for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.

- Antimicrobial Properties : Some boronic acids show efficacy against various bacterial strains by interfering with bacterial metabolism.

- Enzyme Inhibition : Compounds containing boron can act as inhibitors for certain enzymes such as proteases and glycosidases.

Anticancer Activity

A study investigating the anticancer properties of boron-containing compounds found that derivatives similar to this compound demonstrated significant inhibitory effects on cancer cell lines. The mechanism was attributed to the disruption of metabolic pathways critical for cell proliferation.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole-based compounds. The thiazole moiety in this compound may enhance its interaction with microbial targets. Preliminary assays indicated that derivatives showed promise against Gram-positive bacteria.

Enzyme Interaction Studies

Studies focusing on enzyme interactions revealed that boronic esters can form reversible covalent bonds with serine and cysteine residues in enzymes. This property is crucial for developing selective enzyme inhibitors that could lead to therapeutic applications.

Case Studies

| Study | Compound | Findings |

|---|---|---|

| Study 1 | Boronic Acid Derivative | Significant growth inhibition in breast cancer cells (MCF-7). |

| Study 2 | Thiazole-Boron Complex | Exhibited antibacterial activity against Staphylococcus aureus. |

| Study 3 | Cyclobutanol Derivative | Inhibition of protease activity in vitro. |

The biological activity of this compound is hypothesized to involve:

- Covalent Bond Formation : The boron atom can form reversible covalent bonds with hydroxyl or amino groups in target proteins.

- Disruption of Metabolic Pathways : By inhibiting key enzymes involved in cellular metabolism.

- Targeting Specific Receptors : The thiazole group may facilitate binding to specific receptors or enzymes due to its structural compatibility.

Properties

Molecular Formula |

C13H20BNO3S |

|---|---|

Molecular Weight |

281.2 g/mol |

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-ol |

InChI |

InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3 |

InChI Key |

XLFZERPIDPJQBG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3(CCC3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.